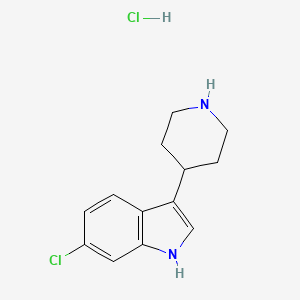

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of a piperidine ring, a six-membered heterocycle containing one nitrogen atom, adds to its structural complexity and potential pharmacological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further synthetic steps to introduce the piperidine ring and the chlorine substituent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like manganese dioxide.

Reduction: The compound can be reduced under hydrogenation conditions using catalysts like rhodium complexes.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Rhodium (I) complex and pinacol borane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of 6-chloro-3-piperidin-4-yl-1H-indole hydrochloride, particularly against cancer cell lines. This compound has been shown to inhibit the growth of various cancer cells, demonstrating its potential as an anticancer agent.

Case Study: EGFR/BRAF Inhibition

A notable study investigated the efficacy of derivatives related to this compound against mutant epidermal growth factor receptor (EGFR) and BRAF pathways. The derivatives exhibited significant antiproliferative activity, with some compounds showing GI50 values as low as 29 nM, outperforming standard treatments like erlotinib in certain cancer cell lines (e.g., Panc-1 and MCF-7) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . A series of 3-piperidin-4-yl-1H-indoles were synthesized and tested for their effects against Plasmodium falciparum, the causative agent of malaria. One derivative demonstrated promising antimalarial activity with an EC50 value around 3 μM, indicating its potential as a new chemotype for antimalarial drug development .

Neuropharmacological Applications

This compound is being explored for its neuropharmacological properties , particularly as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Case Study: Dual Inhibitors

Research has revealed that compounds derived from this scaffold can act as dual inhibitors of soluble epoxide hydrolase and acetylcholinesterase. These compounds demonstrated nanomolar potency in vitro and showed promise in rescuing memory and synaptic plasticity in animal models of Alzheimer's disease . This multitarget approach is crucial for addressing the multifactorial nature of such diseases.

Antipsychotic Potential

The compound has been characterized for its affinity at dopamine receptors, specifically the D4 receptor, which is implicated in various psychiatric disorders. Studies indicate that it exhibits high affinity and competitive antagonism at these receptors, suggesting its potential as an antipsychotic agent .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the creation of various derivatives with enhanced biological activities. For instance, modifications to the piperidine moiety have been shown to influence the antiproliferative efficacy of the resulting compounds .

| Application Area | Activity | Key Findings |

|---|---|---|

| Antiproliferative Activity | Cancer cell inhibition | GI50 values as low as 29 nM against various cancers |

| Antimicrobial Properties | Antimalarial activity | EC50 value around 3 μM against Plasmodium falciparum |

| Neuropharmacological Applications | Dual inhibition of neuroinflammation | Potent effects on memory and synaptic plasticity |

| Antipsychotic Potential | D4 receptor antagonism | High affinity at dopamine D4 receptors |

Wirkmechanismus

The mechanism of action of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it can disrupt cell division, making it a potential candidate for anticancer therapies. The compound undergoes a series of protonations and stereoselective enamine protonation during its reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-3-piperidin-4-yl-1H-indole: Similar structure without the hydrochloride group.

2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Contains an indole ring and is used for antimalarial activity.

7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Reported as an anti-Herpes Simplex virus-1 compound.

Uniqueness

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is unique due to its specific combination of a chlorine-substituted indole ring and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives .

Biologische Aktivität

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. It is characterized by a chlorine atom substitution on the indole ring and a piperidine moiety, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity . The mechanism of action primarily involves the inhibition of tubulin polymerization , which disrupts cell division and induces apoptosis in cancer cells. This property positions it as a potential candidate for cancer treatment.

Case Study: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of various indole derivatives, including this compound, against several cancer cell lines. The results demonstrated:

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 42 |

| This compound | A549 (lung cancer) | 38 |

| Reference Compound (Erlotinib) | MCF-7 | 33 |

These findings suggest that the compound has comparable potency to established anticancer agents like Erlotinib, particularly in inhibiting cell growth in breast and lung cancer models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities . Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

These results illustrate the compound's potential as an antimicrobial agent, with particularly low MIC values indicating strong efficacy against common pathogens .

The biological activity of this compound can be attributed to its structural characteristics:

- Tubulin Interaction : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.

- Induction of Apoptosis : Disruption of microtubule dynamics leads to programmed cell death in rapidly dividing cells.

- Antimicrobial Mechanism : The presence of the chlorine atom enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride | Indole derivative | Contains a fluorine atom |

| 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile | Indole derivative | Antimalarial activity |

| 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | Pyridoindole derivative | Anti-HSV activity |

The distinct combination of chlorine substitution and piperidine structure in this compound contributes to its specific biological activities, differentiating it from other derivatives .

Eigenschaften

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLDYVHUMHYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.